

An In-depth Technical Guide to Dipentenedimercaptan (p-Menthane-2,9-dithiol)

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Compound of Interest

Compound Name: *Dipentenedimercaptan*

CAS No.: 4802-20-4

Cat. No.: B1200540

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Abstract

Dipentenedimercaptan, systematically known as p-menthane-2,9-dithiol, is a unique organosulfur compound derived from dipentene (a racemic mixture of limonene).[1] Characterized by the presence of two highly reactive thiol (-SH) groups, this molecule stands as a versatile building block and functional agent with significant potential across multiple scientific disciplines.[1] Its structural backbone, a saturated p-menthane ring, provides a stable, three-dimensional scaffold for the two thiol functionalities, which are primary sites of chemical activity. This guide offers a comprehensive technical overview of **Dipentenedimercaptan**, detailing its chemical and physical properties, synthesis and structural elucidation, key chemical reactions, and burgeoning applications in material science and pharmacology. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational knowledge with mechanistic insights to facilitate further innovation and application.

Introduction and Chemical Identity

Dipentenedimercaptan (CAS No: 4802-20-4) is an organosulfur compound that belongs to the class of dithiols.[2] It is also referred to as D-limonene dimercaptan or 2,9-dimercapto-p-menthane.[1][2] The molecule's structure is based on the p-menthane skeleton, a derivative of cyclohexane, making it a monoterpene thiol.[3] The presence of two nucleophilic thiol groups dictates its chemical personality, rendering it a potent chelating agent, a precursor in polymerization, and a versatile intermediate in organic synthesis.[1]

The fundamental chemical identity is summarized below:

Identifier	Value
Systematic Name	p-Menthane-2,9-dithiol[2][4]
Common Synonyms	Dipentenedimercaptan, Limonene dimercaptan[2][4][5]
CAS Number	4802-20-4[2]
Molecular Formula	C ₁₀ H ₂₀ S ₂ [1][2]
Molecular Weight	204.4 g/mol [2][4]
SMILES	CC1(CCC[C@H]1S)
InChI	InChI=1S/C10H20S2/c1-7-4-5-8(6-9(7,2)11)10(3,12)13/h7-8,11-12H,4-6H2,1-3H3

Physicochemical Properties

Dipentenedimercaptan is typically a pale yellow liquid with physical characteristics governed by its terpene backbone and sulfur functional groups.[4][5][6] A summary of its key properties is presented in the table below.

Property	Value	Source(s)
Physical Description	Pale yellow liquid	[4][5][6]
Boiling Point	~154 °C (309 °F) at 10 mmHg	[4]
Density	1.034 g/cm ³ at 15.5 °C (59.9 °F)	[4]
Vapor Density	7.04 (Relative to Air)	[4]
Flash Point	>121 °C (>250 °F)	[4]
Water Solubility	Slightly soluble (3.769 mg/L at 25°C est.)	[4][5][6]
logP (o/w)	3.7 - 4.55 (est.)	[6]

Its high boiling point and low vapor pressure are consistent with its molecular weight and the presence of thiol groups capable of hydrogen bonding. The density, being greater than water, indicates it will sink in aqueous media.[4] Its lipophilicity, suggested by the estimated logP value, and slight water solubility are critical parameters for its application in biological systems and material interfaces.[4][6]

Synthesis and Structural Elucidation

Synthetic Pathway: Thiol-Ene Reaction

The primary industrial synthesis of **Dipentenedimercaptan** involves the anti-Markovnikov addition of hydrogen sulfide (H₂S) across the two double bonds of dipentene (limonene). This reaction is a classic example of a thiol-ene reaction, which can be initiated by UV light or a radical initiator. The typical methods for preparing monoterpene thiols include the electrophilic addition of H₂S to the double bonds of monoterpenes.[3][7]

The overall reaction proceeds as follows:

Caption: Synthesis of **Dipentenedimercaptan** from Dipentene.

This reaction leverages the reactivity of the endocyclic and exocyclic double bonds in the limonene structure. Optimization studies have shown that key process variables such as

temperature, stoichiometric ratios, and catalyst loading are critical for maximizing yield.^[1] For instance, reaction yields can be significantly improved by increasing the temperature towards 140°C and using a molar excess of hydrogen sulfide (e.g., a 2:1 ratio of H₂S to dipentene) to ensure complete conversion of both double bonds.^[1]

Proposed Experimental Protocol for Synthesis

The following is a generalized, illustrative protocol based on established methods for thiol synthesis from terpenes.^{[3][7]}

Materials:

- Dipentene (Limonene), high purity
- Hydrogen Sulfide (gas or condensed)
- Radical Initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV photoreactor
- Anhydrous Toluene (solvent)
- Nitrogen gas (for inert atmosphere)
- Sodium Hydroxide solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate
- Reaction vessel equipped with a gas inlet, condenser, and magnetic stirrer

Procedure:

- Setup: Assemble the reaction vessel under a nitrogen atmosphere to prevent oxidation of thiols.
- Reaction Mixture: Charge the vessel with dipentene and anhydrous toluene. If using a chemical initiator, add AIBN (typically 1-2 mol%).

- **H₂S Addition:** Cool the mixture (e.g., to 0°C) and begin bubbling hydrogen sulfide gas through the solution with vigorous stirring. If using a photoreactor, turn on the UV lamp.
- **Reaction:** Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the disappearance of starting material via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the reaction is complete, cease the H₂S flow and purge the system with nitrogen.
- **Quenching:** Carefully transfer the reaction mixture to a separatory funnel and wash with 5% NaOH solution to remove excess H₂S and acidic byproducts.
- **Extraction:** Wash the organic layer subsequently with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield **Dipentenedimercaptan** as a pale yellow liquid.

Structural Elucidation: Spectroscopic Signatures

While specific, published spectra for **Dipentenedimercaptan** are not readily available, its structure can be confirmed using standard spectroscopic techniques. The expected signatures are as follows:

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum would be complex due to stereoisomers. Key signals would include:
 - A broad singlet or triplet in the δ 1.0-2.0 ppm range, characteristic of the thiol protons (-SH). The exact chemical shift and multiplicity depend on the solvent and concentration.
 - Multiple signals in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the various -CH-, -CH₂-, and -CH₃ protons on the p-menthane ring.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum would display 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the carbon

skeleton. Carbons attached to the sulfur atoms would appear in the δ 25-45 ppm range.

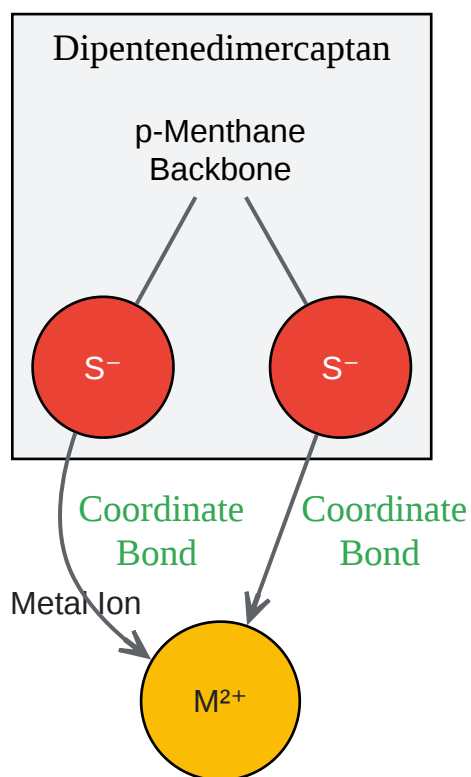
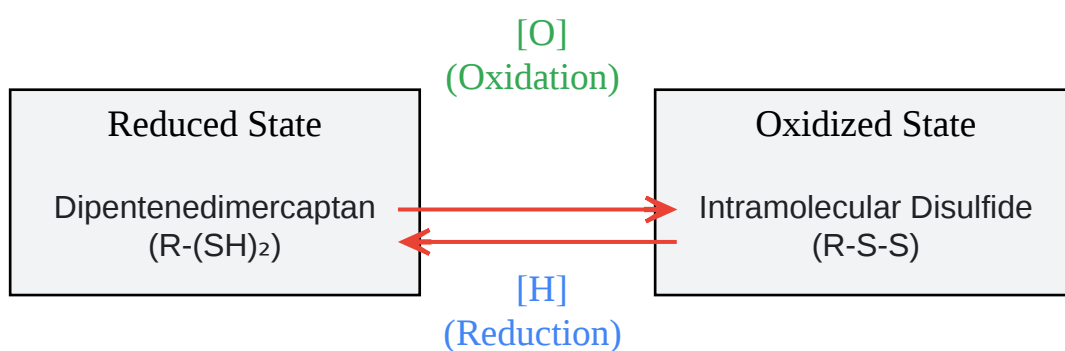
- IR (Infrared) Spectroscopy: A characteristic, weak absorption band would be observed in the 2550-2600 cm^{-1} region, which is indicative of the S-H stretching vibration. The absence of bands around 1640 cm^{-1} would confirm the complete reaction of the C=C double bonds.
- Mass Spectrometry (MS): The molecular ion peak ($[M]^+$) would be observed at $m/z = 204.4$, corresponding to the molecular weight of $\text{C}_{10}\text{H}_{20}\text{S}_2$. Fragmentation patterns would likely show the loss of SH groups and cleavage of the cyclohexane ring. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for analyzing volatile sulfur compounds.[8]

Key Chemical Reactions and Mechanisms

The utility of **Dipentenedimercaptan** stems from the reactivity of its two thiol groups.

Oxidation and Disulfide Formation

Thiols are susceptible to oxidation. In the presence of mild oxidizing agents (e.g., I_2 , air, H_2O_2), the two thiol groups can couple to form intramolecular or intermolecular disulfide bonds. This redox chemistry is a fundamental aspect of thiol behavior.[9] The interconversion between the dithiol (reduced) and disulfide (oxidized) states is a key redox reaction.[9]



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Caption: Chelation of a metal ion by **Dipentenedimercaptan**.

Material Science: Surface Modification and Frameworks

- **Self-Assembled Monolayers (SAMs):** The strong affinity of sulfur for noble metal surfaces (especially gold) makes **Dipentenedimercaptan** an ideal candidate for forming self-assembled monolayers. [10]As a dithiol, it can bind to a gold surface at one end, leaving the other thiol group available for further functionalization. [11]Alternatively, it can bridge between two gold nanoparticles or surfaces. These SAMs can be used to precisely control

the surface properties of materials, for applications in biosensors, electronics, and anti-fouling coatings. [11][12][13]

- Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal ions or clusters linked by organic molecules. [14]Dithiols can serve as the organic linkers. The specific geometry and functionality of **Dipentenedimercaptan** could be exploited to create novel MOFs with tailored pore sizes and chemical environments, potentially useful for gas storage, separation, or catalysis. [15]

Safety, Toxicology, and Handling

Hazard Profile

Dipentenedimercaptan is classified as an irritant and a skin sensitizer. [4][10][16]

- Health Hazards: May cause irritation to the skin, eyes, and respiratory tract. [4]It may be harmful if swallowed and enters the airways. [10]Some individuals may develop an allergic skin reaction (skin sensitization) upon exposure. [10][16]* Reactivity: The compound is incompatible with strong acids, strong oxidizing agents, and alkali metals. [4]Reaction with acids may liberate toxic hydrogen sulfide gas. [4]

Handling and Storage

Given its hazard profile, proper laboratory safety protocols must be followed.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [10][16]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [10]Store away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Toxicokinetics and Metabolism

Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) data for **Dipentenedimercaptan** is not available in the peer-reviewed literature. However, the general metabolism of thiol-containing xenobiotics can be inferred. [17]The metabolism of foreign compounds typically involves Phase I (functionalization) and Phase II (conjugation) reactions to

increase water solubility and facilitate excretion. [18]The thiol groups of **Dipentenedimercaptan** would likely undergo oxidation to sulfenic, sulfinic, or sulfonic acids (Phase I). Subsequently, these oxidized metabolites or the parent compound could be conjugated with endogenous molecules like glucuronic acid or sulfate (Phase II) before being eliminated, primarily via urine.

Conclusion

Dipentenedimercaptan is a functionally rich molecule whose potential is rooted in the versatile chemistry of its two thiol groups. While its primary applications are still emerging, its structural analogy to well-known chelating agents and its inherent suitability for surface modification position it as a compound of significant interest for future research. This guide has provided a foundational understanding of its synthesis, properties, and reactivity, aiming to equip researchers and developers with the technical knowledge necessary to explore and unlock its full potential in medicine, material science, and beyond.

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